

# A Comparative Guide to PTAC Oxalate and Xanomeline in Functional Assays

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## Compound of Interest

Compound Name: PTAC oxalate

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This guide provides an objective comparison of the functional activities of two key muscarinic acetylcholine receptor ligands: **PTAC oxalate** and xanomeline. The information presented is curated from publicly available scientific literature and is intended to assist researchers in selecting the appropriate tool compound for their studies.

## Introduction to the Compounds

**PTAC Oxalate** is a selective muscarinic receptor ligand with a distinct pharmacological profile. It acts as a partial agonist at the M2 and M4 muscarinic acetylcholine receptors (mAChRs) while exhibiting antagonist activity at the M1, M3, and M5 subtypes.<sup>[1][2][3]</sup> This mixed agonist-antagonist profile makes it a valuable tool for dissecting the roles of individual muscarinic receptor subtypes in various physiological and pathological processes.

Xanomeline is a muscarinic receptor agonist with functional selectivity for the M1 and M4 receptor subtypes.<sup>[4][5]</sup> Initially investigated for the treatment of Alzheimer's disease, its antipsychotic-like properties have also been a subject of significant research. Xanomeline's preferential activation of M1 and M4 receptors has positioned it as a key compound in the development of novel therapeutics for neuropsychiatric disorders.

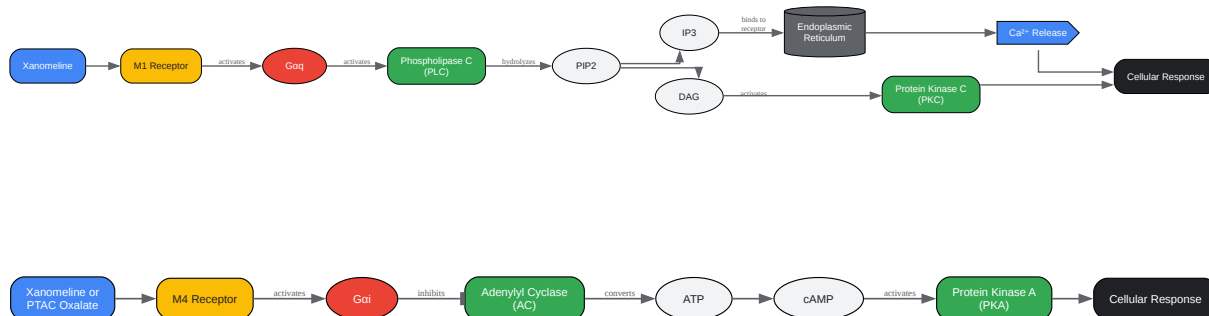
## Comparative Functional Data

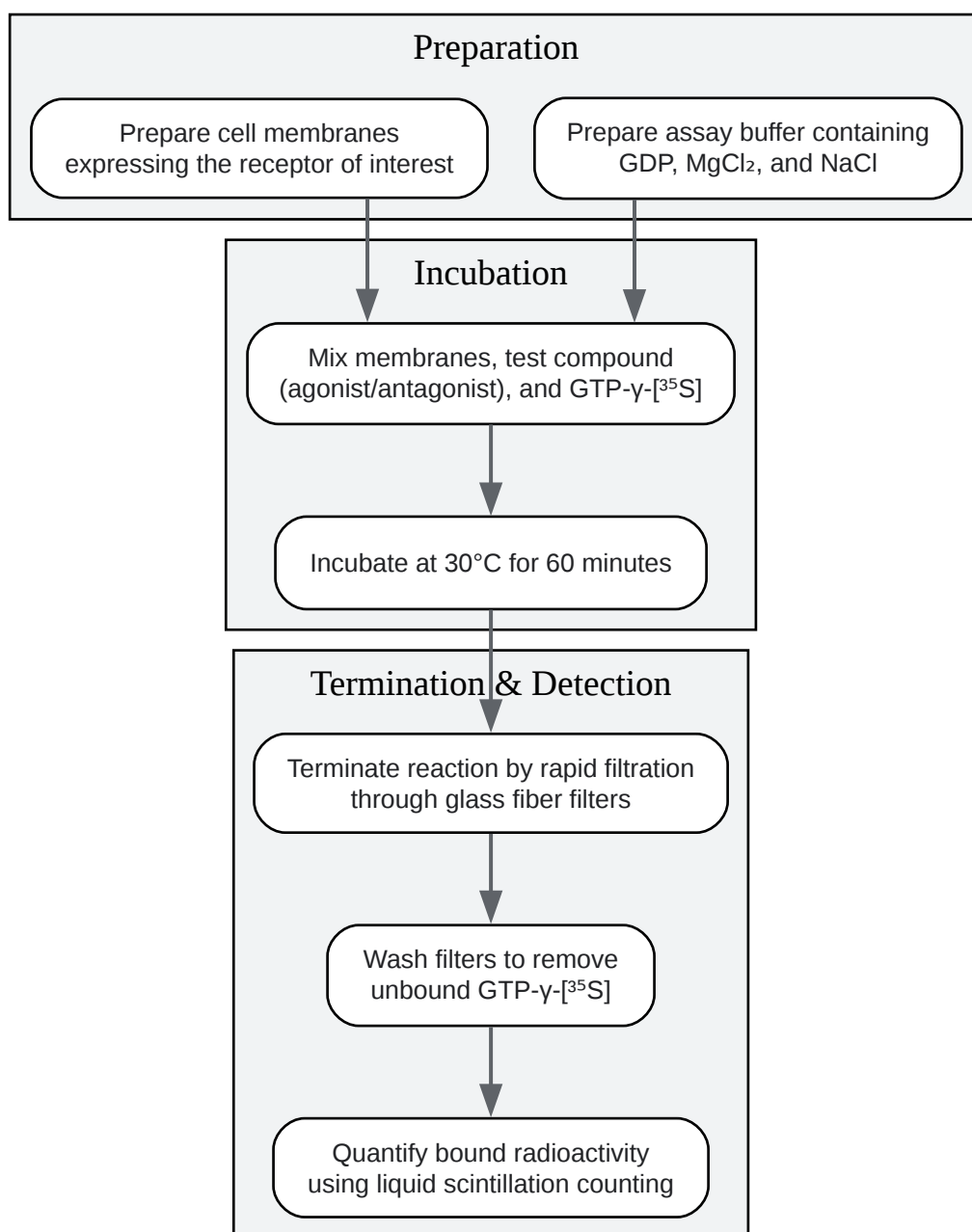
The following table summarizes the available quantitative data for **PTAC oxalate** and xanomeline from various functional assays. It is important to note that a direct head-to-head comparison of these two compounds in the same study and under identical experimental conditions is not readily available in the public domain. The data presented here is compiled from multiple sources and should be interpreted with consideration of the different experimental setups.

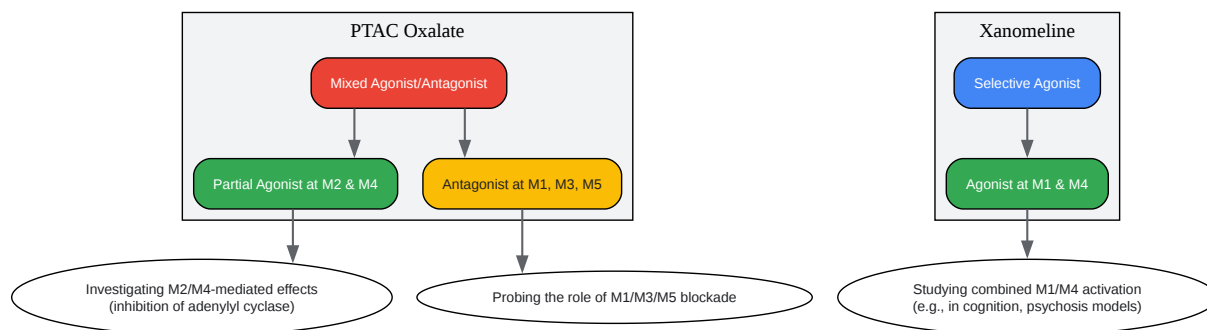
Function al Assay	Target Receptor	Compound	Activity	Potency (EC50/Ki)	Cell Line	Reference
Binding Affinity	hM1	PTAC Oxalate	Antagonist	Ki: 2.8 nM	CHO	
hM2	PTAC Oxalate	Partial Agonist	Ki: 0.2 nM	CHO		
hM3	PTAC Oxalate	Antagonist	Ki: 0.6 nM	CHO		
hM4	PTAC Oxalate	Partial Agonist	Ki: 0.2 nM	CHO		
hM5	PTAC Oxalate	Antagonist	Ki: 0.8 nM	CHO		
GTP-γ- [35S] Binding	M1	Xanomelin e	Full Agonist	-	CHO	
M2	Xanomelin e	Partial Agonist	-	CHO		
Cortical Membrane s	Xanomelin e	Agonist	Micromolar affinity	Rat		
Calcium Mobilization	5-HT2C	Xanomelin e	Agonist	-	SH-SY5Y	

## Signaling Pathways

The activation of M1 and M4 muscarinic receptors, the primary targets of xanomeline, initiates distinct downstream signaling cascades. The following diagrams illustrate these pathways.







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